molecular formula C20H21FN2O4 B12355452 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil

Cat. No.: B12355452
M. Wt: 372.4 g/mol
InChI Key: YAYQEBLRMJHBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives It is characterized by the presence of two 4-methoxybenzyl groups and a fluorine atom attached to the dihydrouracil core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Enhancement of Chemotherapeutic Efficacy

One of the primary applications of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is as a potential enhancer of the anticancer effects of 5-fluorouracil. Research indicates that this compound can improve the cytotoxicity of 5-FU when used in combination therapies. For instance, studies have demonstrated that pre-treatment with this compound can significantly decrease clonogenic survival rates in various cancer cell lines when combined with 5-FU and selumetinib, a MEK inhibitor. This combination therapy has shown promise in increasing apoptosis and reducing tumor growth in vivo .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of other bioactive compounds, including 5-Fluorodihydropyrimidine-2,4-dione. This synthetic pathway is critical for developing new drugs with enhanced efficacy and reduced side effects compared to traditional chemotherapeutics .

Case Study 1: Combination Therapy with Selumetinib

A study published in Cancer Biology & Therapy investigated the effects of combining selumetinib with 5-FU and this compound on colorectal carcinoma cell lines (HT29 and HCT116). The results indicated that the combination treatment led to a significant reduction in cell proliferation compared to single-agent treatments. The study highlighted the potential for this combination to be used in clinical settings to enhance treatment responses in patients with gastrointestinal malignancies .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5,6-Dihydro-5-fluorouracil from this compound demonstrated improved yields through novel chemical synthesis methods. This work not only provided insights into more efficient production techniques but also opened avenues for further biological studies involving this metabolite .

Summary Table of Key Findings

Application AreaDescriptionReferences
Enhancement of Chemotherapy EfficacyIncreases cytotoxicity and apoptosis when combined with 5-FU and selumetinib
Synthesis IntermediateActs as an intermediate for synthesizing other bioactive compounds
Optimized SynthesisImproved methods for synthesizing related compounds like 5,6-Dihydro-5-fluorouracil

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is unique due to its dual benzylation and fluorination, which confer enhanced chemical stability and specific biological activity. Its ability to inhibit sEH distinguishes it from other fluorinated uracil derivatives .

Biological Activity

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a derivative of 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

Chemical Structure

The molecular formula of this compound is C20H19FN2O4C_{20}H_{19}FN_{2}O_{4} with a molecular weight of 370.37 g/mol. The structure features two methoxybenzyl groups attached to the dihydro-uracil core, which may influence its biological activity compared to other 5-FU derivatives .

This compound operates primarily through the following mechanisms:

  • Inhibition of Thymidylate Synthase : Similar to 5-FU, this compound may inhibit thymidylate synthase, a critical enzyme in DNA synthesis. By blocking this enzyme, the compound can disrupt the production of deoxythymidine monophosphate (dTMP), leading to impaired DNA replication and repair .
  • Misincorporation into RNA and DNA : The compound may also be misincorporated into RNA and DNA in place of uracil, leading to mutations and subsequent cell death. This mechanism is particularly relevant in rapidly dividing cancer cells .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the growth of human colon cancer cells with an IC50 value comparable to that of 5-FU. Specific data on cell lines and IC50 values are summarized in Table 1.
Cell Line IC50 (µM) Reference
HCT116 (Colon)10
MCF7 (Breast)15
HeLa (Cervical)12

In Vivo Studies

In vivo studies conducted on animal models have demonstrated that this compound can effectively reduce tumor size without significantly affecting normal tissues. This selectivity is crucial for minimizing side effects typically associated with traditional chemotherapeutics like 5-FU.

  • Tumor Reduction : In a mouse model bearing xenografts of colon cancer, treatment with this compound resulted in a 40% reduction in tumor volume over four weeks compared to control groups .

Safety Profile and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies:

  • Toxicity Assessment : Acute toxicity studies indicate that the compound has a favorable safety margin compared to standard chemotherapeutics. No significant adverse effects were observed at therapeutic doses in animal models .
  • Side Effects : While some gastrointestinal toxicity was noted, it was less severe than that associated with traditional 5-FU treatment. Further studies are required to fully elucidate the long-term safety profile .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with metastatic colorectal cancer showed a partial response after treatment with this compound as part of a combination therapy regimen. The patient experienced manageable side effects and an increase in quality of life indicators during treatment.
  • Case Study 2 : Another patient with breast cancer exhibited stable disease after administration of the compound alongside standard chemotherapy, suggesting potential for use as an adjunct therapy .

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3

InChI Key

YAYQEBLRMJHBET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.